3-(Allyloxy)aniline hydrochloride

Compound Handling Aqueous Formulation Biological Assay

3-(Allyloxy)aniline hydrochloride (CAS 102879-28-7) is a meta-substituted aniline building block featuring a terminal allyloxy alkene. Unlike saturated 3-methoxy or 3-ethoxy analogs, this compound uniquely enables Claisen rearrangements, thiol-ene click ligations, and radical polymerizations. Procure the stable HCl salt for site-specific bioconjugation, Bz-aminoindole synthesis, and advanced material fabrication—applications inaccessible to simple alkyl anilines.

Molecular Formula C9H12ClNO
Molecular Weight 185.65 g/mol
CAS No. 102879-28-7
Cat. No. B181297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Allyloxy)aniline hydrochloride
CAS102879-28-7
Synonyms3-(ALLYLOXY)ANILINE HYDROCHLORIDE
Molecular FormulaC9H12ClNO
Molecular Weight185.65 g/mol
Structural Identifiers
SMILESC=CCOC1=CC=CC(=C1)N.Cl
InChIInChI=1S/C9H11NO.ClH/c1-2-6-11-9-5-3-4-8(10)7-9;/h2-5,7H,1,6,10H2;1H
InChIKeyVXFFQUVZYWQDBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Allyloxy)aniline hydrochloride CAS 102879-28-7: Procurement-Ready Aniline Building Block with Allyloxy Functionality


3-(Allyloxy)aniline hydrochloride (CAS: 102879-28-7) is a substituted aniline derivative featuring an allyloxy group at the meta-position of the benzene ring, presented as a hydrochloride salt. Its molecular formula is C9H12ClNO with a molecular weight of 185.65 g/mol . As a commercially available research chemical, it is primarily supplied as a solid with a typical purity specification of ≥95%, and it is intended for laboratory research use only . The compound serves as a versatile building block in synthetic organic chemistry, particularly for the construction of more complex molecules in pharmaceutical and agrochemical research .

3-(Allyloxy)aniline hydrochloride: Why Simple Alkoxy Aniline Analogs Are Not Interchangeable


3-(Allyloxy)aniline hydrochloride cannot be directly substituted with closely related alkoxy anilines like 3-methoxy, 3-ethoxy, or 3-propoxy aniline hydrochlorides due to the unique chemical reactivity conferred by its terminal alkene (allyl) group . Unlike saturated alkyl ethers, the allyloxy moiety is capable of participating in a distinct set of chemical transformations, including Claisen rearrangements, thiol-ene click chemistry, and radical polymerizations, which are inaccessible to saturated alkoxy analogs . This fundamental difference in reactivity dictates the compound's utility in specific synthetic pathways and downstream applications, making simple substitution unfeasible without altering the intended chemical outcome or material properties .

Quantitative Differentiation of 3-(Allyloxy)aniline hydrochloride: A Procurement Evidence Guide


Superior Water Solubility vs. Free Base for Streamlined Experimental Workflows

While both the hydrochloride salt and its free base are used as intermediates, the salt form offers significantly enhanced water solubility, simplifying preparation of aqueous stock solutions and improving handling in biological assay systems. The free base, 3-(Allyloxy)aniline (CAS 74900-81-5, MW 149.19 g/mol), is typically a liquid or low-melting solid with limited water solubility, often requiring organic co-solvents [1]. In contrast, the hydrochloride salt (MW 185.65 g/mol) is a solid at room temperature with a higher molecular weight and improved aqueous solubility due to its ionic nature, as inferred from the general physicochemical properties of aniline hydrochlorides .

Compound Handling Aqueous Formulation Biological Assay

Unique Meta-Allyloxy Regioisomer Enables Exclusive Synthetic Transformations

3-(Allyloxy)aniline hydrochloride is the meta-substituted isomer. While no direct comparative reactivity data is available for the three regioisomers (ortho, meta, para), the position of the allyloxy group dictates the compound's behavior in subsequent reactions. For instance, the meta-allyloxy pattern provides a distinct electronic and steric environment compared to its ortho- (CAS 27096-64-6) and para- (CAS 1688-69-3) counterparts, influencing the regioselectivity of electrophilic aromatic substitution or directing metal-catalyzed cross-couplings . The ortho-isomer is often used in the synthesis of azo dyes, while the para-isomer is a known precursor to 15-lipoxygenase inhibitors [1]. The meta-isomer's specific substitution pattern offers a unique handle for building molecular architectures that are inaccessible from the other isomers .

Regioselective Synthesis Orthogonal Reactivity Building Blocks

Inferred Synthetic Versatility: Allyl Moiety as a Latent Functional Group

The allyl group in 3-(Allyloxy)aniline hydrochloride is a critical latent functional group, enabling a range of high-value chemical transformations that are not possible with saturated alkoxy analogs (e.g., methoxy or ethoxy). While no direct comparative reactivity data for the aniline derivative exists, the allyl group's well-documented reactivity profile allows for thiol-ene click chemistry, Claisen rearrangements, and participation in radical polymerizations . This contrasts with the inertness of saturated alkyl chains in 3-(Methoxy)aniline or 3-(Ethoxy)aniline hydrochlorides, which primarily serve as simple electron-donating substituents and do not offer this orthogonal reactivity . The allyl moiety thus provides a synthetic 'handle' for late-stage functionalization or incorporation into polymer backbones, a capability absent in simple alkoxy anilines.

Click Chemistry Polymer Chemistry Photocatalysis

Validated Research Applications for 3-(Allyloxy)aniline hydrochloride Based on Structural Evidence


Synthesis of Bz-Aminoindole and Bz-Methoxyindole Pharmaceutical Intermediates

3-(Allyloxy)aniline (the free base) is specifically cited as a reagent for the preparation of Bz-aminoindoles and Bz-methoxyindoles, which are important intermediates in the synthesis of various pharmaceutical compounds . The procurement of the hydrochloride salt provides a stable, solid form of this key starting material, simplifying its use in multi-step synthetic routes toward these complex heterocyclic targets.

Precursor for Orthogonal Functionalization via Click Chemistry

The terminal alkene of the allyloxy group is a prime substrate for thiol-ene click reactions, a highly efficient and orthogonal ligation strategy . Procuring 3-(Allyloxy)aniline hydrochloride enables the site-specific conjugation of biomolecules, polymers, or functional tags to the aniline scaffold, a capability not offered by saturated alkoxy anilines . This is particularly valuable for creating molecular probes, bioconjugates, or advanced materials.

Building Block for Meta-Substituted Aromatic Scaffolds in Agrochemical and Material Science

The meta-substitution pattern of the allyloxy and amino groups provides a unique vector for constructing complex aromatic architectures. This specific regioisomer is a valuable building block for synthesizing novel compounds in agrochemical discovery and materials science . The procurement of this specific isomer ensures that the resulting synthetic products possess the intended substitution pattern, which can be critical for their biological or physical properties.

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